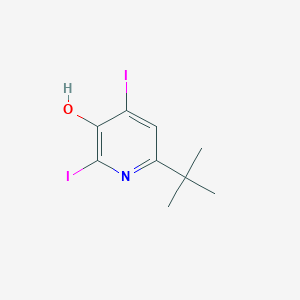
Tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate: is an organic compound with a complex structure that includes tert-butyl groups, formyl groups, a methoxy group, and a nitro group attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate typically involves multiple steps, starting from simpler precursors. One common route involves the following steps:
Formylation: The addition of formyl groups to specific positions on the aromatic ring.
Tert-butylation: The addition of tert-butyl groups to the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the formyl groups, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro group, converting it to an amine group.
Substitution: The methoxy and tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may involve strong acids or bases, depending on the desired transformation.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry:
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Biology and Medicine:
Biological Studies: Used in research to study the effects of specific functional groups on biological systems.
Industry:
Chemical Manufacturing: Used as a precursor in the production of various chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate depends on its specific application. In pharmaceuticals, the compound’s functional groups can interact with molecular targets such as enzymes or receptors, leading to biological effects. The nitro group, for example, can undergo reduction to form reactive intermediates that interact with cellular components.
Comparaison Avec Des Composés Similaires
Tert-butyl 2,6-diformyl-5-methoxy-4-nitrobenzoate: Lacks one tert-butyl group.
Tert-butyl 3,6-diformyl-5-methoxy-4-nitrobenzoate: Lacks one tert-butyl group at a different position.
2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate: Lacks one tert-butyl group at another position.
Uniqueness: Tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C18H23NO7 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
tert-butyl 2-tert-butyl-3,6-diformyl-5-methoxy-4-nitrobenzoate |
InChI |
InChI=1S/C18H23NO7/c1-17(2,3)13-11(9-21)14(19(23)24)15(25-7)10(8-20)12(13)16(22)26-18(4,5)6/h8-9H,1-7H3 |
Clé InChI |
JEQNRZWFOOTBQK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=C(C(=C(C(=C1C(=O)OC(C)(C)C)C=O)OC)[N+](=O)[O-])C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl N-[2-[6-(4-phenylbutoxy)-2,3-dihydro-1H-inden-1-yl]ethyl]carbamate](/img/structure/B13875962.png)







![Ethyl 5-amino-2-[4-(methyloxy)phenyl]-1,3-thiazole-4-carboxylate](/img/structure/B13876012.png)



![1h-Indazole-1-carboxylic acid,6-amino-3-[2-(dimethylamino)ethoxy]-,1,1-dimethylethyl ester](/img/structure/B13876040.png)
